molecular formula C11H18N2O6 B1660175 Diethyl 1-(2,4-dioxopentan-3-yl)hydrazine-1,2-dicarboxylate CAS No. 72709-69-4

Diethyl 1-(2,4-dioxopentan-3-yl)hydrazine-1,2-dicarboxylate

Cat. No.: B1660175
CAS No.: 72709-69-4
M. Wt: 274.27 g/mol
InChI Key: MPWFVSQATYEJRV-UHFFFAOYSA-N
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Description

Diethyl 1-(2,4-dioxopentan-3-yl)hydrazine-1,2-dicarboxylate is a chemical compound with the molecular formula C11H18N2O6 and a molecular weight of 274.27 g/mol . This compound is known for its unique structure, which includes a hydrazine moiety and two ester groups. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 1-(2,4-dioxopentan-3-yl)hydrazine-1,2-dicarboxylate typically involves the reaction of diethyl hydrazine-1,2-dicarboxylate with 2,4-pentanedione under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-(2,4-dioxopentan-3-yl)hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Diethyl 1-(2,4-dioxopentan-3-yl)hydrazine-1,2-dicarboxylate is utilized in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Diethyl 1-(2,4-dioxopentan-3-yl)hydrazine-1,2-dicarboxylate involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The ester groups may also participate in hydrolysis reactions, releasing active metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 1-(2,4-dioxopentan-3-yl)hydrazine-1,2-dicarboxylate is unique due to its hydrazine moiety, which imparts distinct reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound for scientific studies .

Properties

IUPAC Name

ethyl N-(2,4-dioxopentan-3-yl)-N-(ethoxycarbonylamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O6/c1-5-18-10(16)12-13(11(17)19-6-2)9(7(3)14)8(4)15/h9H,5-6H2,1-4H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWFVSQATYEJRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NN(C(C(=O)C)C(=O)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80321164
Record name Diethyl 1-(2,4-dioxopentan-3-yl)hydrazine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80321164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72709-69-4
Record name NSC371077
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371077
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl 1-(2,4-dioxopentan-3-yl)hydrazine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80321164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diethyl 1-(2,4-dioxopentan-3-yl)hydrazine-1,2-dicarboxylate
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Diethyl 1-(2,4-dioxopentan-3-yl)hydrazine-1,2-dicarboxylate
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Diethyl 1-(2,4-dioxopentan-3-yl)hydrazine-1,2-dicarboxylate
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Diethyl 1-(2,4-dioxopentan-3-yl)hydrazine-1,2-dicarboxylate
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Diethyl 1-(2,4-dioxopentan-3-yl)hydrazine-1,2-dicarboxylate
Reactant of Route 6
Diethyl 1-(2,4-dioxopentan-3-yl)hydrazine-1,2-dicarboxylate

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